Cas no 1260869-21-3 (7-(azetidin-3-yl)quinoline)

7-(azetidin-3-yl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 7-(azetidin-3-yl)quinoline
- 7-(3-Azetidinyl)quinoline
- starbld0029170
- SY267327
-
- MDL: MFCD17480588
- Inchi: 1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2
- InChI Key: IDRXUXAOIJTEHM-UHFFFAOYSA-N
- SMILES: N1CC(C2C=CC3=CC=CN=C3C=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- XLogP3: 1.5
- Topological Polar Surface Area: 24.9
7-(azetidin-3-yl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859414-0.05g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1859414-5.0g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1859414-10g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1859414-5g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 5g |
$3894.0 | 2023-09-18 | ||
eNovation Chemicals LLC | Y1189794-1g |
7-(3-Azetidinyl)quinoline |
1260869-21-3 | 95% | 1g |
$1045 | 2025-02-20 | |
Enamine | EN300-1859414-10.0g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1859414-0.5g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 0.5g |
$1289.0 | 2023-09-18 | ||
eNovation Chemicals LLC | Y1189794-1g |
7-(3-Azetidinyl)quinoline |
1260869-21-3 | 95% | 1g |
$1045 | 2025-02-19 | |
Enamine | EN300-1859414-0.1g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1859414-0.25g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 0.25g |
$1235.0 | 2023-09-18 |
7-(azetidin-3-yl)quinoline Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
Additional information on 7-(azetidin-3-yl)quinoline
7-(Azetidin-3-yl)Quinoline: A Comprehensive Overview
7-(Azetidin-3-yl)Quinoline is a fascinating compound with the CAS number 1260869-21-3, representing a unique structure that combines the quinoline scaffold with an azetidine ring. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications and intriguing chemical properties. In this article, we delve into the structural characteristics, synthesis methods, pharmacological activities, and recent advancements associated with 7-(Azetidin-3-yl)Quinoline.
The quinoline moiety is a well-known heterocyclic structure with a rich history in drug discovery and chemical research. The integration of an azetidine ring at the 7-position of the quinoline framework introduces novel electronic and steric properties, making 7-(Azetidin-3-yl)Quinoline a promising candidate for various applications. Recent studies have highlighted its potential as a building block for advanced materials, such as organic semiconductors and sensors, due to its enhanced electronic conductivity and stability.
One of the most notable aspects of 7-(Azetidin-3-yl)Quinoline is its synthetic versatility. Researchers have developed several efficient routes to synthesize this compound, including microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. These methods leverage the reactivity of quinoline derivatives and azetidine precursors, enabling the construction of complex molecular architectures with precision.
From a pharmacological perspective, 7-(Azetidin-3-yl)Quinoline has shown promise in targeting various biological pathways. Recent studies have demonstrated its ability to modulate enzyme activity and interact with key cellular receptors, suggesting potential applications in therapeutic development. For instance, investigations into its anti-inflammatory and antioxidant properties have revealed its potential as a lead compound for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The incorporation of azetidine into the quinoline framework also imparts unique photophysical properties to 7-(Azetidin-3-yl)Quinoline. This compound exhibits strong fluorescence under UV light, making it an attractive candidate for use in fluorescent sensors and imaging agents. Researchers have explored its application in detecting metal ions and harmful gases, leveraging its sensitivity and selectivity for specific analytes.
In terms of materials science, 7-(Azetidin-3-yl)Quinoline has been utilized as a component in organic electronics. Its ability to form stable π-conjugated systems makes it suitable for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent advancements in thin-film deposition techniques have further enhanced its performance in these devices, paving the way for next-generation electronic materials.
Despite its numerous advantages, the synthesis and application of 7-(Azetidin-3-yl)Quinoline present certain challenges. For instance, controlling the regioselectivity during synthesis remains a critical issue that requires further optimization. Additionally, while its pharmacological potential is promising, extensive preclinical studies are necessary to fully understand its safety profile and efficacy in vivo.
In conclusion, 7-(Azetidin-3-yl)Quinoline (CAS No: 1260869-21-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and uses, 7-(Azetidin-3-yl)Quinoline is poised to make significant contributions to the fields of chemistry, pharmacology, and materials science.
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